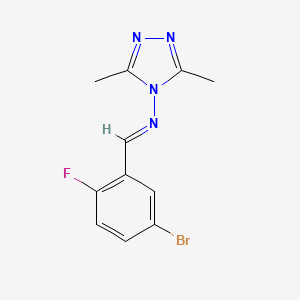

n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4h-1,2,4-triazol-4-amine

Description

Propriétés

Numéro CAS |

303095-45-6 |

|---|---|

Formule moléculaire |

C11H10BrFN4 |

Poids moléculaire |

297.13 g/mol |

Nom IUPAC |

(E)-1-(5-bromo-2-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C11H10BrFN4/c1-7-15-16-8(2)17(7)14-6-9-5-10(12)3-4-11(9)13/h3-6H,1-2H3/b14-6+ |

Clé InChI |

UFNYKMAJCFCLOM-MKMNVTDBSA-N |

SMILES isomérique |

CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C |

SMILES canonique |

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la N-(5-bromo-2-fluorobenzylidène)-3,5-diméthyl-4H-1,2,4-triazol-4-amine implique généralement la condensation de la 5-bromo-2-fluorobenzaldéhyde avec la 3,5-diméthyl-1H-1,2,4-triazol-4-amine. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et d'un catalyseur tel que l'acide acétique. Le mélange réactionnel est chauffé sous reflux pendant plusieurs heures pour assurer une condensation complète.

Méthodes de production industrielle: Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie:

Catalyse: Le composé peut être utilisé comme ligand dans les réactions catalytiques, améliorant l'efficacité de diverses transformations chimiques.

Science des matériaux: Il peut être incorporé dans des polymères et des matériaux pour conférer des propriétés spécifiques telles que la stabilité thermique et la résistance à la dégradation.

Biologie:

Activité antimicrobienne: Le composé a montré un potentiel en tant qu'agent antimicrobien, inhibant la croissance de diverses souches bactériennes et fongiques.

Inhibition enzymatique: Il peut agir comme un inhibiteur de certaines enzymes, ce qui le rend utile dans les études biochimiques.

Médecine:

Développement de médicaments: Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans le traitement des maladies infectieuses et du cancer.

Industrie:

Agriculture: Il peut être utilisé dans la formulation de pesticides et d'herbicides.

Produits pharmaceutiques: Le composé peut être utilisé comme intermédiaire dans la synthèse de divers agents pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de la N-(5-bromo-2-fluorobenzylidène)-3,5-diméthyl-4H-1,2,4-triazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes de brome et de fluor peut améliorer son affinité de liaison à certaines enzymes ou à certains récepteurs. Le cycle triazole peut participer à des liaisons hydrogène et à des interactions π-π, stabilisant la liaison du composé à sa cible. Les voies exactes impliquées dépendent de l'application et de la molécule cible spécifiques.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of N-(5-bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is its potential as an antimicrobial agent. Research indicates that triazole derivatives can exhibit substantial antifungal and antibacterial properties. A study demonstrated that similar triazole compounds had effective inhibitory actions against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Properties

Triazole compounds have also been investigated for their antitumor activities. The structural modifications in this compound enhance its interaction with biological targets involved in cancer progression. For instance, a related compound was reported to exhibit significant cytotoxic effects against human cancer cell lines by inducing apoptosis through the activation of caspases .

Agricultural Applications

Fungicides

The compound's triazole moiety is known for its fungicidal properties. Triazoles are widely used in agriculture to control fungal diseases in crops. The unique structure of this compound allows it to inhibit fungal sterol biosynthesis effectively. Field trials have shown that similar compounds can reduce the incidence of diseases such as powdery mildew in various crops .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve fire resistance and thermal stability .

Table 1: Antimicrobial Activity of Triazole Derivatives

Table 2: Field Trials of Fungicidal Efficacy

Mécanisme D'action

The mechanism of action of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Core Structure and Substituent Effects

The compound shares structural homology with other Schiff base triazol-4-amine derivatives but differs in substituent patterns:

- N-(3-Bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine (C12H13BrN4O): Differs in the benzylidene substituents (3-bromo, 4-methoxy vs. 5-bromo, 2-fluoro). The electron-withdrawing bromo and fluoro groups in the target compound may enhance electrophilicity and influence binding to biological targets .

- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine : Features bulkier substituents (chloro, sulfanyl, trimethoxyphenyl), leading to increased steric hindrance and altered dihedral angles (53.84°–70.77°) between the triazole ring and aromatic groups, which may reduce membrane permeability compared to the target compound .

Table 1: Structural Comparison of Triazol-4-amine Derivatives

Physicochemical Properties

- Stability : The target compound’s electron-withdrawing substituents may improve thermal stability compared to methoxy- or phenyl-substituted analogs .

- Solubility: Bromo and fluoro groups reduce hydrophilicity compared to morpholinyl or hydrazino derivatives (e.g., 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine) .

Activité Biologique

n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (E)-1-(5-bromo-2-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine

- CAS Number : 303095-45-6

- Molecular Formula : C11H10BrFN4

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study involving various triazole derivatives demonstrated promising activity against Escherichia coli and Bacillus subtilis. Notably, derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 10a | E. coli | 1.80 | |

| 10b | B. subtilis | 1.25 | |

| n-(5-Br-F-benzylidene)-triazole | Various strains | TBD |

Antifungal Activity

The antifungal potential of triazole derivatives has also been explored. A study focusing on triazole Schiff bases found that certain modifications enhanced antifungal activity against pathogenic fungi such as Candida albicans. The structural modifications significantly influenced the biological efficacy of these compounds .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Some derivatives in the triazole series have shown potent AChE inhibitory activity with IC50 values indicating their potential as therapeutic agents .

Table 2: AChE Inhibition Data

Structure-Activity Relationship (SAR)

The biological activities of this compound can be correlated with its structural features. The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's reactivity and biological efficacy. Modifications at the aromatic ring have been shown to significantly impact both antibacterial and antifungal activities .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of triazole derivatives with target enzymes. These studies suggest that the triazole ring can effectively interact with active sites of enzymes such as AChE and fungal cytochrome P450s, potentially leading to the development of more effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine?

The compound is typically synthesized via a Schiff base condensation reaction between 3,5-dimethyl-4H-1,2,4-triazol-4-amine and 5-bromo-2-fluorobenzaldehyde. Key steps include:

- Base-catalyzed condensation : Reacting the aldehyde and triazole derivative in a polar aprotic solvent (e.g., ethanol) under reflux, often with a mild base (e.g., NaOH or K₂CO₃) to facilitate imine formation .

- Microwave-assisted synthesis : Accelerating reaction kinetics by using microwave irradiation, which reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) . Post-synthesis purification involves column chromatography or recrystallization to isolate the Schiff base product.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imine bond (C=N) via characteristic deshielded proton signals (~8.5–9.0 ppm) and carbon shifts (~150–160 ppm) .

- Infrared Spectroscopy (IR) : A sharp peak near 1600–1650 cm⁻¹ corresponds to the C=N stretch, while aromatic C-H and C-F stretches appear at 3000–3100 cm⁻¹ and 1100–1200 cm⁻¹, respectively .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar triazole ring and dihedral angles between substituents, critical for understanding intermolecular interactions (e.g., π-π stacking) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile amines or aldehydes.

- Waste Disposal : Segregate halogenated waste (bromine/fluorine content) and collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

- Parameter Screening : Use fractional factorial designs to evaluate variables (e.g., temperature, solvent polarity, base concentration). For example, a central composite design revealed that increasing temperature (80–100°C) and using DMF as a solvent improved yields by 20% .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., microwave power vs. reaction time) to identify optimal conditions. Evidence shows that microwave power >150 W reduces side-product formation .

Q. How do structural modifications at the benzylidene moiety affect biological activity?

- Electron-Withdrawing Groups (EWGs) : Bromine and fluorine substituents enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). For example, fluorinated analogs show 2–3× higher antimicrobial activity compared to non-halogenated derivatives .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity to compact active sites, as observed in comparative molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Validation : Use HPLC-MS to confirm compound purity (>95%), as impurities (e.g., unreacted aldehyde) can skew bioassay results .

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to ensure reproducibility. Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) often arise from inconsistent assay protocols .

Q. How do computational methods predict reactivity and target engagement?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the triazole ring’s N3 atom is a reactive hotspot for covalent inhibitor design .

- Molecular Docking : Simulate binding poses with targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser or Thr .

Q. What challenges arise in crystallizing triazole derivatives, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.